2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone
Overview
Description
2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H16F2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Poly(arylene ether sulfone) Anion Exchange Membranes : This compound has been utilized in the synthesis of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, leading to the creation of anion exchange membranes with notable anisotropic membrane swelling, alkaline stability, and hydroxide conductivity (Shi et al., 2017).
Fluorination Studies : In research exploring fluorination methods, the compound has been involved in reactions leading to various fluorinated products, indicating its utility in creating diverse fluorinated molecules (Koudstaal & Olieman, 2010).
Synthesis of Pyrimidinones : It has been used in the synthesis of a novel series of pyrimidinones, demonstrating its applicability in the creation of complex organic compounds (Bonacorso et al., 2003).
Crystal and Molecular Structure Analysis : The compound's isomers have been analyzed for their crystal and molecular structures, providing insights into their biological activities and structural characteristics (Allen et al., 1971).
Polymer Synthesis : It has played a role in the synthesis of poly(aryl ether ketone/sulfone)s containing various phenyl groups, contributing to advancements in polymer science (Shang et al., 2012).
Electrosynthesis in Organic Chemistry : This compound has been a part of electrosynthesis processes, indicating its potential in organic synthesis applications (Lyalin et al., 2006).
Formation of Novel Copolymers : In the field of copolymer production, this compound has contributed to the creation of novel materials with unique properties (Kharas et al., 2000).
Molecular Spectroscopic Studies : The compound has been studied for its spectroscopic properties, contributing to the understanding of its molecular structure and electronic properties (Demircioğlu et al., 2014).
Applications in Solar Cell Technology : It has been used in the design and synthesis of materials for nonfullerene polymer solar cells, indicating its relevance in renewable energy research (Wang et al., 2018).
Rhodium-Mediated Bond Activation : This compound's derivatives have been part of studies in rhodium-mediated C–C bond activation, showcasing its potential in advanced chemical processes (Baksi et al., 2007).
Nitration and Rearomatization Studies : It has been involved in nitration studies, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Fischer et al., 1975).
Acylation and Alkylation Research : The compound plays a role in acylation and alkylation studies, which are crucial in the synthesis of various organic compounds (Kasturi & Damodaran, 1969).
Kinetics of Fluorination : It has been used to study the kinetics and mechanisms of fluorination, furthering the understanding of these processes in organic synthesis (Jereb et al., 2004).
Synthesis of Analogues and Derivatives : The compound has been utilized in the synthesis of various analogues, contributing to the expansion of available chemical compounds for research and applications (Braddock et al., 2022).
Anaerobic Biodegradability Studies : Its derivatives have been evaluated for anaerobic biodegradability, indicating its potential impact on environmental science (O'Connor & Young, 1989).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSAJTWINKVUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644866 | |
Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-85-6 | |
Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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